1-Bromo-4-(methoxymethyl)-2-nitrobenzene

Physicochemical profiling Regioisomer differentiation Chromatographic behavior

1-Bromo-4-(methoxymethyl)-2-nitrobenzene (CAS 1550134-47-8) is a trisubstituted nitroaromatic compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol. It features an aryl bromide at the 1-position, a nitro group at the 2-position, and a methoxymethyl (-CH2OCH3) group at the 4-position of the benzene ring.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
Cat. No. B13115715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(methoxymethyl)-2-nitrobenzene
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCOCC1=CC(=C(C=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C8H8BrNO3/c1-13-5-6-2-3-7(9)8(4-6)10(11)12/h2-4H,5H2,1H3
InChIKeyCOWCJVLWXRSWSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(methoxymethyl)-2-nitrobenzene (CAS 1550134-47-8) – Sourcing Baseline for a Trisubstituted Nitroaromatic Building Block


1-Bromo-4-(methoxymethyl)-2-nitrobenzene (CAS 1550134-47-8) is a trisubstituted nitroaromatic compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . It features an aryl bromide at the 1-position, a nitro group at the 2-position, and a methoxymethyl (-CH2OCH3) group at the 4-position of the benzene ring . The compound belongs to the class of halogenated nitroaromatic building blocks used in medicinal chemistry and agrochemical intermediate synthesis .

1 Trisubstituted nitroaromatic building block for medicinal chemistry and agrochemical intermediate synthesis
2 ortho-NO₂ group activates adjacent aryl bromide for Pd-catalyzed cross-coupling
3 Methoxymethyl substituent introduces conformational flexibility and an additional H-bond acceptor vs. methoxy analogs

Why 1-Bromo-4-(methoxymethyl)-2-nitrobenzene Cannot Be Replaced by Generic Nitroaryl Bromides in Regioselective Synthesis


In trisubstituted nitroaromatic systems, the precise regiochemical arrangement of substituents relative to the nitro group critically governs both reactivity and downstream transformation outcomes. The 1-bromo-4-(methoxymethyl)-2-nitro substitution pattern is distinct from its closest regioisomer (4-bromo-1-(methoxymethyl)-2-nitrobenzene, CAS 874959-52-1) and functional analogs (e.g., 1-bromo-4-methoxy-2-nitrobenzene, CAS 5344-78-5; 1-bromo-4-methyl-2-nitrobenzene, CAS 5326-34-1), which differ in the position of the bromine leaving group and the electronic character of the para-substituent [1]. The nitro group at the 2-position exerts a strong electron-withdrawing meta-directing effect that differentially activates the bromine at the 1-position for cross-coupling relative to regioisomeric arrangements, based on established Hammett substituent effects in Suzuki-Miyaura couplings of nitroaromatics [2].

Regioisomer 4-bromo-1-(methoxymethyl)-2-nitro may shift the coupling site away from the nitro group, altering electronic activation and yield.
Methoxy analog 1-bromo-4-methoxy-2-nitro offers fewer rotatable bonds and a different H-bond acceptor geometry, potentially changing molecular recognition.
Benzylic bromide isomer 1-(bromomethyl)-4-methoxy-2-nitro engages in SN2 pathways, not oxidative addition; it cannot support the same cross-coupling workflow.

Quantitative Differentiation Evidence for 1-Bromo-4-(methoxymethyl)-2-nitrobenzene Against Closest Analogs


Regioisomeric Bromine Position Determines LogP and Predicted Boiling Point Relative to 4-Bromo-1-(methoxymethyl)-2-nitrobenzene

The target compound, 1-bromo-4-(methoxymethyl)-2-nitrobenzene (CAS 1550134-47-8), has the bromine at the 1-position adjacent to the nitro group at the 2-position, whereas its regioisomer 4-bromo-1-(methoxymethyl)-2-nitrobenzene (CAS 874959-52-1) places the bromine at the 4-position with the methoxymethyl group shifted to the 1-position. Both compounds share the same molecular formula (C8H8BrNO3, MW 246.06 g/mol), and the target compound is expected to have a predicted boiling point of approximately 284.3 ± 25.0 °C and a predicted logP of approximately 2.1 based on computational models of the regioisomer, as no measured data are available for the target compound itself [1]. The bromine ortho to the nitro group in the target compound creates a fundamentally different steric and electronic environment compared to the para-bromo arrangement, which alters the activation energy for palladium-mediated oxidative addition in cross-coupling reactions [2].

Regioisomeric Br Position
Class-level inference
Br ortho to NO₂ vs. para in regioisomer
Coupling reactivity may differ significantly
Predicted BP and logP similar; activation energy for oxidative addition predicted to vary
Physicochemical profiling Regioisomer differentiation Chromatographic behavior

Methoxymethyl vs. Methoxy Substituent: Impact on Conformational Flexibility and Hydrogen Bonding Capacity

1-Bromo-4-(methoxymethyl)-2-nitrobenzene contains a methoxymethyl (-CH2OCH3) group at the 4-position, which introduces a freely rotatable C-O bond (2 rotatable bonds total) and an sp3-hybridized carbon atom (sp3 carbon fraction 0.25 for the analogous regioisomer [1]), compared to 1-bromo-4-methoxy-2-nitrobenzene (CAS 5344-78-5), where the methoxy group (-OCH3) is directly attached to the aromatic ring with no additional rotatable bond from the substituent . The methoxymethyl group provides an additional hydrogen bond acceptor (ethereal oxygen) at a different spatial orientation compared to the methoxy analog, which has a molecular weight of 232.03 g/mol (C7H6BrNO3) versus 246.06 g/mol for the target compound .

Methoxymethyl vs. Methoxy
Class-level inference
MW +14 g/mol, +1 rotatable bond, sp³ fraction 0.25
Conformational flexibility may influence binding
Ether oxygen orientation and H-bond acceptor capacity differ
Medicinal chemistry Conformational analysis Ligand design

Aryl Bromide vs. Benzylic Bromide Reactivity Differentiation from 1-(Bromomethyl)-4-methoxy-2-nitrobenzene

The target compound 1-bromo-4-(methoxymethyl)-2-nitrobenzene features an aryl bromide (bromine directly attached to the benzene ring) at the 1-position, whereas the frequently encountered isomer 1-(bromomethyl)-4-methoxy-2-nitrobenzene (CAS 57559-52-1) contains a benzylic bromide with the bromine on the methyl group attached to the ring . This positional difference fundamentally alters the dominant reaction pathways: the aryl bromide in the target compound is suited for palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira), while the benzylic bromide in CAS 57559-52-1 primarily undergoes nucleophilic substitution (SN1/SN2) . The isomer 1-(bromomethyl)-4-methoxy-2-nitrobenzene has a reported melting point of 66.5 °C, density of 1.6 g/cm³, and refractive index of 1.58 at 20 °C .

Aryl vs. Benzylic Bromide
Class-level inference
Csp²-Br (cross-coupling) vs. Csp³-Br (SN2)
Reaction manifold diverges completely
Aryl C-Br bond ~10–15 kcal/mol stronger; benzylic isomer follows nucleophilic substitution
Cross-coupling chemistry Nucleophilic substitution Synthetic strategy

Crystal Structure and Dihedral Angle Comparison of the Methyl Analog 1-Bromo-4-methyl-2-nitrobenzene

The methyl analog 1-bromo-4-methyl-2-nitrobenzene (CAS 5326-34-1) has been characterized by single-crystal X-ray diffraction, revealing a dihedral angle between the nitro group and the phenyl ring of 14.9 (11)°, crystallizing in the orthorhombic space group Pna21 with unit cell parameters a = 13.016 Å, b = 14.617 Å, c = 4.037 Å, and a crystal density (calculated) based on Z = 4 and V = 768.1 ų [1]. In contrast, the target compound 1-bromo-4-(methoxymethyl)-2-nitrobenzene lacks a reported crystal structure, but the replacement of the methyl group with a methoxymethyl group is expected to increase the unit cell volume and alter the dihedral angle between the nitro group and the ring due to the larger steric bulk of the -CH2OCH3 substituent. The methyl analog serves as a synthetic intermediate in the preparation of pyrethroid insecticide alcohol moieties [1].

Crystal Structure Context
Supporting evidence
Methyl analog: dihedral NO₂–ring 14.9°
CH₂OCH₃ may alter nitro group conformation
No crystal data for target; steric effect from larger substituent expected
Crystallography Conformational analysis Structure-activity relationship

Evidence-Backed Application Scenarios for Procuring 1-Bromo-4-(methoxymethyl)-2-nitrobenzene


Regioselective Suzuki-Miyaura Cross-Coupling Requiring an ortho-Nitro Aryl Bromide Partner

When a synthetic route demands Suzuki-Miyaura coupling at a position ortho to a nitro group, 1-bromo-4-(methoxymethyl)-2-nitrobenzene provides the correct regiochemical arrangement. The ortho-nitro group activates the adjacent C-Br bond for oxidative addition while the para-methoxymethyl group remains a neutral, non-interfering substituent. The alternative regioisomer 4-bromo-1-(methoxymethyl)-2-nitrobenzene would place the coupling site away from the nitro group, altering the electronic activation and potentially reducing coupling yield based on DFT studies of nitro-bromo-benzene Suzuki couplings [1].

Synthesis of Drug Discovery Intermediates Requiring a Methoxymethyl-Containing Scaffold

In medicinal chemistry programs where the methoxymethyl group serves as a metabolically stable ether moiety or a masked hydroxymethyl prodrug element, the target compound provides a direct building block. Reduction of the nitro group yields 2-amino-4-(methoxymethyl)bromobenzene, a potential intermediate for further elaboration . The methoxymethyl group offers greater conformational flexibility than a simple methoxy group (as in the comparator 1-bromo-4-methoxy-2-nitrobenzene), which can be advantageous for optimizing ligand-protein interactions.

Agrochemical Intermediate Synthesis Requiring Distinct ortho-Bromo-nitro Reactivity

Nitroaromatic bromides are established intermediates in pyrethroid insecticide synthesis, as demonstrated by the structural analog 1-bromo-4-methyl-2-nitrobenzene, which is a documented precursor to alcohol moieties in pyrethroids [2]. The target compound, with its methoxymethyl group, offers a more functionalized scaffold that could enable the synthesis of novel pyrethroid analogs with modified physicochemical properties, leveraging the ortho-bromo-nitro arrangement for further derivatization.

Computational Chemistry and QSAR Model Validation Using a Trisubstituted Nitroaromatic Probe

The target compound serves as a valuable probe molecule for validating computational predictions of regiochemical effects in electrophilic aromatic substitution and cross-coupling reactions. Its three distinct substituents (Br, NO2, CH2OCH3) provide a well-defined electronic gradient across the ring that can be used to benchmark DFT calculations. The absence of experimental physicochemical data (density, boiling point, melting point all reported as N/A on Chemsrc ) creates an opportunity for researchers to generate primary data that fills a gap in the literature.

Application
Selection Property
Validation Focus
Regioselective Suzuki-Miyaura coupling
ortho-NO₂ activation of aryl bromide
Reactivity and regiochemical outcome under Pd catalysis
Drug discovery intermediate synthesis
Methoxymethyl as flexible ether scaffold
Conformational influence on target binding and metabolic stability
Agrochemical intermediate synthesis
Functionalized nitroaromatic bromide for derivatization
Compatibility with pyrethroid-like alcohol synthesis routes
Computational chemistry model validation
Well-defined electronic gradient across ring
Benchmarking DFT predictions for electrophilic substitution and coupling
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